Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate is a synthetic compound that has garnered interest in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a piperazine ring, which is commonly found in numerous pharmacologically active compounds, making it a focal point for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate typically involves multi-step organic reactions. Here is a generalized synthetic route:
Formation of 4-Methoxyphenyl Intermediate:
Starting with 4-methoxyaniline, undergoes acylation to form 4-methoxyacetanilide.
Followed by a reduction reaction to produce 4-methoxyaniline.
Synthesis of Pyrrolidin-3-one Derivative:
Reacting 4-methoxyaniline with succinic anhydride to form a pyrrolidine-2,5-dione derivative.
Cyclization under controlled conditions results in the formation of the pyrrolidin-3-one core.
Formation of Piperazine-1-carboxylate:
The key intermediate from the previous step reacts with ethyl chloroformate and piperazine to form the final compound.
Industrial Production Methods: Industrial synthesis might involve similar routes but on a larger scale, incorporating more efficient catalytic methods and optimized reaction conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, yielding various oxidized derivatives.
Reduction: Reduction primarily targets the carbonyl groups present in the pyrrolidinone ring.
Substitution: The methoxy group can be substituted via nucleophilic aromatic substitution, and the ester group is susceptible to hydrolysis and transesterification.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO4 or CrO3 are common.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Substitution: Nucleophiles like thiols or amines under basic or acidic conditions.
Major Products: The products vary based on the reaction type, such as phenols from oxidation, amines from reductions, and a variety of esters or acids from substitution reactions.
Scientific Research Applications
Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate has notable applications in:
Chemistry:
Used as a building block in the synthesis of more complex organic molecules.
Biology:
Its structural features are investigated for potential pharmacological activity, such as enzyme inhibition or receptor binding.
Medicine:
Potential use in drug design, particularly for compounds targeting central nervous system disorders.
Industry:
Its chemical stability and reactivity make it a candidate for materials science, particularly in the development of polymers and advanced materials.
Mechanism of Action
The specific mechanism by which Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate exerts its effects is highly dependent on its application context.
Molecular Targets and Pathways:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Receptor Interaction: It can modulate neurotransmitter receptors, impacting signaling pathways in neural systems.
Comparison with Similar Compounds
Ethyl 4-(piperazin-1-yl)benzoate: Shares the piperazine and ester functionalities.
N-((1-(4-methoxyphenyl)-3-oxo-5-phenylpyrrolidin-3-yl)carbamoyl)piperazine: Similar core structure with variations in substituents.
4-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester: A simpler analog with a focus on pyrrole chemistry.
Unique Features:
The presence of both a piperazine and a pyrrolidinone ring, along with an ester group, provides a distinctive chemical scaffold for diverse applications.
The methoxyphenyl group introduces specific electronic and steric effects that distinguish it from other analogs, influencing its reactivity and binding affinity in biological systems.
This compound exemplifies the intricate interplay between structure and function, making it an intriguing subject for ongoing research and application development.
Properties
IUPAC Name |
ethyl 4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5/c1-3-28-19(26)22-10-8-21(9-11-22)18(25)20-14-12-17(24)23(13-14)15-4-6-16(27-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIHJFARLRHRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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